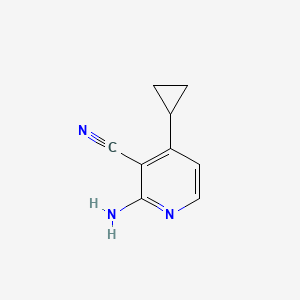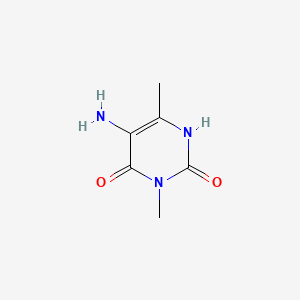
(3R,6S)-3-(hydroxymethyl)-6-propan-2-ylpiperazine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,6S)-3-(hydroxymethyl)-6-propan-2-ylpiperazine-2,5-dione, also known as L-HPG, is a compound that has gained attention in recent years due to its potential applications in scientific research. This molecule is a derivative of the amino acid proline and has been shown to have various biochemical and physiological effects.
作用機序
(3R,6S)-3-(hydroxymethyl)-6-propan-2-ylpiperazine-2,5-dione acts as a proline analog and can interact with proline-binding sites in enzymes and proteins. This compound can also undergo post-translational modifications, such as hydroxylation and glycosylation, which can affect its activity and stability. The exact mechanism of action of this compound is still being studied, but it is thought to modulate the activity of proline-dependent enzymes and affect the conformational changes of proline-rich proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound can modulate the activity of prolyl hydroxylases, which are involved in the regulation of hypoxia-inducible factor (HIF) and collagen synthesis. This compound can also affect the activity of proline racemases, which are involved in the biosynthesis of neurotransmitters and amino acids. This compound has been shown to have anti-inflammatory and neuroprotective effects in animal models of disease.
実験室実験の利点と制限
(3R,6S)-3-(hydroxymethyl)-6-propan-2-ylpiperazine-2,5-dione has several advantages for lab experiments. This compound is a stable and water-soluble compound that can be easily synthesized and purified. This compound can also be used as a proline analog to study the activity and conformational changes of proline-dependent enzymes and proteins. However, this compound has some limitations for lab experiments. This compound has low cell permeability and may require the use of transfection agents to enter cells. This compound can also undergo post-translational modifications, which can affect its activity and stability.
将来の方向性
There are several potential future directions for research on (3R,6S)-3-(hydroxymethyl)-6-propan-2-ylpiperazine-2,5-dione. This compound can be used to study the activity and conformational changes of proline-dependent enzymes and proteins in various disease models. This compound can also be used to develop new therapies for diseases that involve proline-dependent pathways, such as cancer and fibrosis. Further studies are needed to determine the exact mechanism of action of this compound and its potential clinical applications.
Conclusion:
In conclusion, this compound is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound can be easily synthesized and purified, and can be used as a proline analog to study the activity and conformational changes of proline-dependent enzymes and proteins. This compound has various biochemical and physiological effects and has potential applications in the development of new therapies for diseases that involve proline-dependent pathways. Further studies are needed to determine the exact mechanism of action of this compound and its potential clinical applications.
合成法
The synthesis of (3R,6S)-3-(hydroxymethyl)-6-propan-2-ylpiperazine-2,5-dione involves the reaction of proline with formaldehyde and isopropylamine. This reaction produces a diastereomeric mixture of this compound and its mirror image, D-HPG. The two isomers can be separated using chromatography, and this compound can be further purified using recrystallization. The final product is a white crystalline powder with a melting point of 170-172°C.
科学的研究の応用
(3R,6S)-3-(hydroxymethyl)-6-propan-2-ylpiperazine-2,5-dione has been used in various scientific research applications due to its ability to mimic the structure of proline and interact with proline-binding sites. This compound has been shown to modulate the activity of enzymes that use proline as a substrate, such as prolyl hydroxylases and proline racemases. This compound has also been used to study the conformational changes of proteins that contain proline-rich regions, such as collagen and elastin.
特性
IUPAC Name |
(3R,6S)-3-(hydroxymethyl)-6-propan-2-ylpiperazine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-4(2)6-8(13)9-5(3-11)7(12)10-6/h4-6,11H,3H2,1-2H3,(H,9,13)(H,10,12)/t5-,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFKZURMUGDZGV-RITPCOANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)N1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@@H](C(=O)N1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[1-(2-Phenylmethoxyethyl)cyclohexyl]methyl]-2-azaspiro[4.5]decan-3-one](/img/structure/B582615.png)
![8,9-Diazatetracyclo[5.2.1.0~2,4~.0~2,6~]decane](/img/structure/B582616.png)



![5-Acetamido-6-[(1R,2R)-3-acetamido-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B582624.png)
![2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-5,6-diol](/img/structure/B582626.png)
![4-Allyl-1H-benzo[d]imidazole](/img/structure/B582632.png)